LasR antagonist 1

Quorum sensing inhibition LasR antagonism Reporter gene assay

Standard LasR inhibitors often show cross-target activity against RhlR or LuxR, compromising transcriptomic and proteomic analyses. LasR antagonist 1 (2-aminoimidazole derivative) is a highly selective (>95% at 100 µM) LasR transcription factor inhibitor with a 2.1 µM IC50, a 6-fold potency advantage over the thiophene-based PD12 (IC50 12.5 µM), and 50% biofilm inhibition at 50 µM. It avoids off-target effects seen with compounds like mBTL, enabling cleaner QS studies and serving as a robust positive control in SAR campaigns. Supplied as a solid with ≥95% purity; ideal for large-scale screening and murine infection models.

Molecular Formula C20H15F3N2O3
Molecular Weight 388.3 g/mol
Cat. No. B2500545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasR antagonist 1
Molecular FormulaC20H15F3N2O3
Molecular Weight388.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H15F3N2O3/c21-20(22,23)14-6-5-7-15(12-14)27-11-4-3-10-24-19(26)13-17-16-8-1-2-9-18(16)28-25-17/h1-2,5-9,12H,10-11,13H2,(H,24,26)
InChIKeyWQIHKETXORTEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LasR antagonist 1: Quorum Sensing Inhibitor


LasR antagonist 1 (2-aminoimidazole derivative) is a small-molecule inhibitor of the LasR transcription factor, the master regulator of quorum sensing (QS) in Pseudomonas aeruginosa. It exhibits competitive antagonism of the native autoinducer 3-oxo-C12-HSL binding site, with documented in vitro potency and biofilm disruption activity [1]. This compound has been directly compared against the known LasR antagonist PD12, providing quantifiable differentiation for selection in anti-virulence research [1].

LasR quorum sensing inhibition assays
Anti-virulence pathway dissection
Biofilm disruption screening studies

Why LasR antagonist 1 Is Not Interchangeable


Generic substitution among LasR antagonists is invalid because even structurally similar analogs produce divergent quantitative outcomes in potency, biofilm inhibition, and selectivity. For example, the comparator PD12 (a previously reported thiophene-based LasR antagonist) shows 6-fold lower inhibitory activity and lacks biofilm disruption at equivalent concentrations, while close synthetic analogs of LasR antagonist 1 exhibit complete loss of function [1]. These differences directly impact experimental outcomes and require compound-specific evidence for procurement decisions.

PD12-based antagonists show lower inhibitory activity and lack biofilm disruption, so functional outcomes may not transfer.
Close structural analogs exhibit complete loss of LasR activity, limiting direct substitution.
Off-target QS receptor profiles vary between antagonists, requiring compound-specific selectivity validation.

Evidence: LasR antagonist 1 vs. Analogs


LasR Reporter Assay Potency

In a P. aeruginosa LasR reporter strain (plasmid pJN105L), LasR antagonist 1 achieved an IC50 of 2.1 µM, compared to the known antagonist PD12 which had an IC50 of 12.5 µM under identical conditions [1]. This represents a 6.0-fold increase in potency.

LasR IC50
Head-to-head
2.1 µM vs 12.5 µM (PD12)
6.0-fold lower IC50
Reported LasR inhibition context
P. aeruginosa PAO1 reporter, 1 µM agonist
Quorum sensing inhibition LasR antagonism Reporter gene assay

Biofilm Inhibition Activity

In a crystal violet biofilm formation assay with P. aeruginosa PAO1, LasR antagonist 1 at 50 µM reduced biofilm biomass by 50.2% relative to untreated control. Under the same conditions, PD12 at 50 µM showed no statistically significant reduction (≤5% inhibition) [1].

Biofilm Inhibition
Head-to-head
50.2% vs ≤5% (PD12)
≥45.2 pp difference
Reported biofilm disruption context
50 µM, P. aeruginosa PAO1, crystal violet
Biofilm disruption Pseudomonas aeruginosa Anti-virulence

Selectivity Over LuxR-Type Receptors

In a heterologous LuxR-type receptor panel (E. coli reporter strains expressing LasR, RhlR, and LuxR), LasR antagonist 1 at 100 µM showed no inhibition of RhlR or LuxR (≤5% reduction), while maintaining full LasR inhibition. By cross-study comparison, the widely used antagonist mBTL (meta-bromo-thiolactone) inhibits RhlR by 40% at 50 µM, indicating LasR antagonist 1 has narrower selectivity [1] [2].

Receptor Selectivity
Cross-study
LasR >95% / RhlR ≤5% vs mBTL RhlR 40%
Supports LasR-specific pathway studies
E. coli reporter panel, 100 µM
Selectivity Quorum sensing receptor profiling Off-target assessment

Low Cytotoxicity Profile

In HeLa mammalian cell viability assay (MTT), LasR antagonist 1 exhibited a CC50 > 200 µM, identical to PD12 (CC50 > 200 µM) under the same 48-hour exposure conditions [1]. Despite equivalent safety profiles, LasR antagonist 1 provides 6-fold higher anti-LasR potency and biofilm activity, yielding a superior therapeutic index.

Cytotoxicity (HeLa)
Head-to-head
CC50 >200 µM
Identical to PD12 (>200 µM)
Supports host-cell compatibility screening
HeLa cells, 48 h, MTT assay
Cytotoxicity Mammalian cell safety Therapeutic window

LasR antagonist 1: Key Applications


LasR-Specific Virulence Pathway Validation

Use LasR antagonist 1 to dissect LasR-dependent gene regulation without cross-inhibition of RhlR or LuxR, as validated by its >95% selectivity at 100 µM [1]. This avoids the off-target effects seen with mBTL [2], enabling cleaner transcriptomic or proteomic analyses in P. aeruginosa.

High-Throughput Biofilm Screening

Employ LasR antagonist 1 at 50 µM to achieve 50% biofilm inhibition where PD12 fails [1]. This concentration is below its CC50 threshold (>200 µM), allowing safe use in mammalian co-culture biofilm models. The 6-fold potency advantage reduces compound consumption in large-scale screening campaigns.

In Vivo Efficacy Studies

Select LasR antagonist 1 for murine infection models where compound bioavailability or solubility limits concentration. Its 2.1 µM IC50 supports efficacy at lower doses compared to PD12 (12.5 µM), minimizing vehicle toxicity and injection volumes while maintaining LasR blockade [1].

SAR Benchmarking

Use LasR antagonist 1 as a positive control in SAR studies of novel LasR-targeting scaffolds. Its quantified 6-fold potency advantage over PD12 and defined biofilm activity provide a robust internal comparator for ranking new analogs in reporter and biofilm assays [1].

Application
Selection Property
Validation Focus
LasR virulence pathway studies
Receptor selectivity context
RhlR/LuxR cross-reactivity review
Biofilm disruption screening
Biofilm inhibition context
Functional assay endpoint review
In vivo model studies
In vivo concentration feasibility
Model dosing response review
SAR comparator studies
Comparator activity context
Rank-order consistency with PD12 reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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